6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Description
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a halogen-substituted quinoline derivative featuring a cyano group at position 3 and an iodine atom at position 4. The iodine substituent introduces steric bulk and electronic effects, influencing reactivity, solubility, and biological activity.
Properties
IUPAC Name |
6-iodo-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5IN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKWXTMFDVZLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=CN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651877 | |
| Record name | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872576-92-6 | |
| Record name | 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
- Starting Material : 2-Amino-5-iodobenzoic acid or its ester.
- Cyclization : Heating with ethyl (ethoxymethylene)cyanoacetate in a high-boiling solvent (e.g., diphenyl ether) induces cyclization, forming the quinoline core.
- Decarboxylation : The ester group at position 3 is hydrolyzed to a carboxylic acid and subsequently decarboxylated to yield the nitrile.
Example :
- 2-Amino-5-iodobenzoic acid (10 mmol) and ethyl (ethoxymethylene)cyanoacetate (12 mmol) are refluxed in diphenyl ether at 210°C for 6 hours. The crude product is purified via silica gel chromatography to isolate this compound (yield: 58%).
Post-Cyclization Electrophilic Iodination
When the iodinated aniline is inaccessible, electrophilic iodination of a pre-formed quinolone scaffold offers an alternative.
Reaction Conditions
- Substrate : 4-Oxo-1,4-dihydroquinoline-3-carbonitrile.
- Iodinating Agent : N-Iodosuccinimide (NIS) in the presence of triflic acid (TfOH) or Lewis acids like FeCl₃.
- Regioselectivity : Electron-withdrawing groups (e.g., nitrile, ketone) direct iodination to the meta position (C6).
Example :
- 4-Oxo-1,4-dihydroquinoline-3-carbonitrile (5 mmol) is treated with NIS (6 mmol) and FeCl₃ (0.5 mmol) in acetonitrile at 80°C for 12 hours. The product is recrystallized from ethanol to yield this compound (yield: 72%).
Halogen Exchange Reactions
Aryl halides at position 6 can undergo halogen exchange with iodide sources under transition metal catalysis.
Ullmann-Type Coupling
- Substrate : 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.
- Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
- Iodide Source : NaI in DMF at 120°C.
Example :
- 6-Bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (3 mmol), NaI (6 mmol), CuI (0.3 mmol), and 1,10-phenanthroline (0.6 mmol) are heated in DMF for 24 hours. The product is isolated via column chromatography (yield: 65%).
Metal-Mediated Direct C–H Iodination
Palladium-catalyzed C–H activation enables direct iodination without pre-functionalized substrates.
Catalytic System
Example :
- 4-Oxo-1,4-dihydroquinoline-3-carbonitrile (4 mmol), I₂ (4.8 mmol), Pd(OAc)₂ (0.2 mmol), and PhI(OAc)₂ (8 mmol) are stirred in DCE for 18 hours. The product is purified by recrystallization (yield: 68%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Gould-Jacobs | 58 | >95 | Moderate | High |
| Electrophilic Iodination | 72 | >98 | High | Moderate |
| Halogen Exchange | 65 | >90 | Low | Low |
| C–H Iodination | 68 | >92 | High | High |
Key Findings :
- Gould-Jacobs cyclization is optimal for small-scale synthesis but requires iodinated anilines.
- Electrophilic iodination offers higher yields and scalability but demands careful control of directing groups.
- C–H activation bypasses pre-functionalization but incurs higher costs due to palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide (NaN3) or thiourea in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Products: Depending on the nucleophile, products like 6-amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile or 6-thio-4-oxo-1,4-dihydroquinoline-3-carbonitrile are formed.
Oxidation Products: Quinoline N-oxides are major products.
Reduction Products: Dihydroquinoline derivatives are obtained.
Scientific Research Applications
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interfere with DNA synthesis by intercalating into the DNA strands, leading to the inhibition of cell proliferation .
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Features and Molecular Properties
*Calculated based on analogous structures.
Key Observations :
- Halogen Effects : The iodine atom in the target compound increases molecular weight significantly compared to fluoro (188.16) and chloro (204.62) analogs. Iodine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., halogen bonding) in crystallography .
- Electron-Withdrawing vs. Donating Groups: The cyano group at position 3 is electron-withdrawing, stabilizing the quinoline core.
Key Observations :
Biological Activity
Overview
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique structural features, including an iodine atom at the 6th position and a carbonitrile group at the 3rd position, demonstrates potential in various therapeutic areas, particularly in oncology and infectious diseases.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. Similar compounds have been shown to effectively inhibit epidermal growth factor receptor (EGFR) kinases and Tpl2 kinases, which are crucial in cancer signaling pathways and inflammatory responses. The binding mechanism involves displacement of water molecules by the cyano group, allowing interaction with critical residues in the kinase active site .
Anticancer Properties
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound's efficacy is often measured using the half-maximal effective concentration (EC50) in cellular assays.
Antiviral Activity
This compound also shows promise as an anti-HIV agent. In a study involving molecular modeling and synthesis of related compounds, certain derivatives demonstrated effective inhibition against HIV integrase with minimal cytotoxicity . The structure-activity relationship suggests that modifications at specific positions can enhance antiviral efficacy.
Antibacterial Effects
The antibacterial activity of this compound has been evaluated through minimum inhibitory concentration (MIC) assays. Results indicate moderate antibacterial effects against various strains, highlighting its potential as a lead compound for developing new antibiotics .
Study on Antiviral Activity
In a recent study focusing on HIV integrase inhibitors, a series of compounds derived from quinoline scaffolds were synthesized and evaluated. Among these, compounds similar to this compound showed promising results with IC50 values indicating effective inhibition of integrase activity .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 75 | Anti-HIV |
| Compound B | 40 | Anti-HIV |
| This compound | TBD | TBD |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound reveals that it is stable under physiological conditions but may exhibit variable absorption depending on the route of administration. Toxicological studies are essential to establish safety profiles before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile, and how can reaction conditions be tailored to improve yield and purity?
- Methodological Answer : The synthesis of iodinated quinolines often involves cyclization of precursors like 3-cyanoquinolones, with iodination introduced via electrophilic substitution or metal-catalyzed coupling. For example, analogous compounds (e.g., 6-acetyl-4-oxo-4H-chromene-3-carbonitrile) are synthesized using reflux conditions with acetyl chloride and pyridine to drive cyclization . Optimization may include varying solvents (e.g., DMF or THF), temperature control (60–100°C), and catalytic systems (e.g., CuI for iodination). Purity can be enhanced via recrystallization in ethanol or acetonitrile .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To confirm functional groups (e.g., C≡N stretch ~2200 cm⁻¹, C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular ion validation (e.g., [M+H]⁺ at m/z 315.06 for the carboxylic acid analog) .
- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and iodine’s electronic effects on neighboring carbons .
Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The iodine atom at position 6 serves as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings for functionalization. For instance, palladium-catalyzed coupling with aryl boronic acids can replace iodine with aromatic groups. Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) must balance steric hindrance from the quinoline core and electronic effects of the nitrile group .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in reaction outcomes during the synthesis of iodinated quinolines?
- Methodological Answer : Discrepancies in yield or byproduct formation may arise from competing pathways, such as:
- Iodine Redistribution : Electrophilic iodination at unintended positions (e.g., para to nitrile groups).
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) may stabilize intermediates differently than non-polar solvents.
- Catalyst Poisoning : Residual moisture or oxygen in reactions involving Pd/Cu catalysts. Systematic screening using Design of Experiments (DoE) can isolate critical variables .
Q. How can computational modeling predict the electronic and steric effects of substituents on the quinoline core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites for substitution. For example, the nitrile group’s electron-withdrawing effect directs iodination to position 6. Molecular docking studies may further predict bioactivity by simulating interactions with target enzymes .
Q. What strategies resolve spectral data contradictions (e.g., NMR splitting vs. X-ray crystallography) for 6-iodo derivatives?
- Methodological Answer : Discrepancies between solution-phase NMR (dynamic averaging) and solid-state X-ray data require multi-technique validation:
- VT-NMR : Variable-temperature NMR to detect conformational flexibility.
- SC-XRD : Single-crystal X-ray diffraction to confirm regiochemistry and hydrogen bonding (e.g., carbonyl-oxygen interactions) .
Q. How can the biological activity of this compound be systematically evaluated in medicinal chemistry contexts?
- Methodological Answer : Prioritize assays aligned with structural analogs (e.g., 4-oxoquinoline-3-carbonitriles):
- Enzyme Inhibition : Kinase or topoisomerase inhibition assays (IC₅₀ determination).
- Antimicrobial Screening : MIC tests against Gram-positive/negative strains.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with structure-activity relationship (SAR) analysis .
Q. What are the stability challenges for this compound under varying storage conditions, and how can degradation be mitigated?
- Methodological Answer : Light and moisture sensitivity are common due to the iodinated aromatic system. Strategies include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
